(1-Bromopentan-2-yl)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromopentan-2-yl)cyclopentane is an organic compound with the molecular formula C10H19Br. It is a derivative of cyclopentane, where a bromine atom is attached to the second carbon of a pentane chain that is bonded to a cyclopentane ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromopentan-2-yl)cyclopentane typically involves the bromination of pentan-2-ylcyclopentane. This can be achieved through the reaction of pentan-2-ylcyclopentane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Bromopentan-2-yl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Pentan-2-ylcyclopentanol, pentan-2-ylcyclopentanenitrile.
Elimination: Pent-2-ene-1-ylcyclopentane.
Reduction: Pentan-2-ylcyclopentane.
Wissenschaftliche Forschungsanwendungen
(1-Bromopentan-2-yl)cyclopentane is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: In the development of bioactive compounds and studying their interactions with biological systems.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (1-Bromopentan-2-yl)cyclopentane largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The molecular targets and pathways involved would vary based on the specific application and the nature of the substituent introduced .
Vergleich Mit ähnlichen Verbindungen
Bromocyclopentane: A simpler derivative of cyclopentane with a bromine atom directly attached to the cyclopentane ring.
Cyclopentyl Bromide: Another name for bromocyclopentane, highlighting its structural similarity.
Uniqueness: This structural feature distinguishes it from simpler brominated cyclopentane derivatives .
Eigenschaften
Molekularformel |
C10H19Br |
---|---|
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
1-bromopentan-2-ylcyclopentane |
InChI |
InChI=1S/C10H19Br/c1-2-5-10(8-11)9-6-3-4-7-9/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
XDHUPTLKRZIFSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CBr)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.